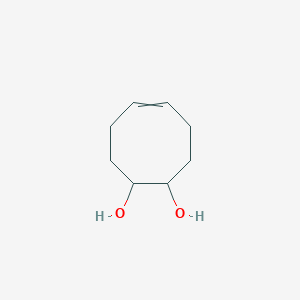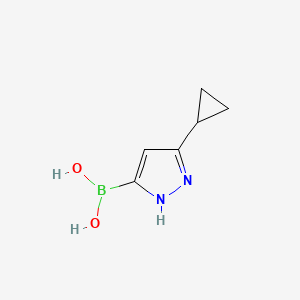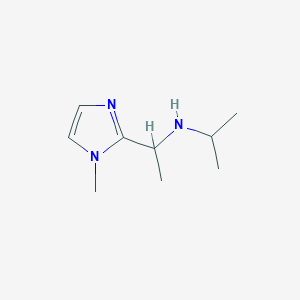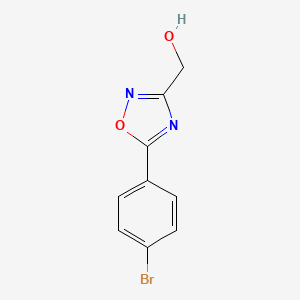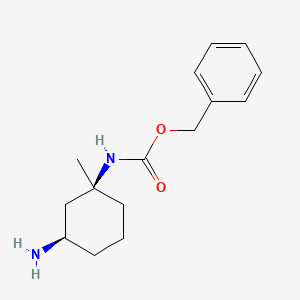
benzyl ((1S,3R)-3-amino-1-methylcyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1s,3r)-3-amino-1-methylcyclohexyl]carbamic acid phenylmethyl ester is a chemical compound with a complex structure that includes a cyclohexyl ring, an amino group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1s,3r)-3-amino-1-methylcyclohexyl]carbamic acid phenylmethyl ester typically involves the reaction of a suitable amine with a carbamic acid derivative. One common method is the reaction of the corresponding amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1s,3r)-3-amino-1-methylcyclohexyl]carbamic acid phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like tetrahydrofuran.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
N-[(1s,3r)-3-amino-1-methylcyclohexyl]carbamic acid phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1s,3r)-3-amino-1-methylcyclohexyl]carbamic acid phenylmethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid phenylmethyl ester: Lacks the cyclohexyl ring and amino group, making it less complex.
N-[(1s,3r)-3-amino-1-methylcyclohexyl]carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a phenylmethyl ester group.
Uniqueness
N-[(1s,3r)-3-amino-1-methylcyclohexyl]carbamic acid phenylmethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
benzyl N-[(1S,3R)-3-amino-1-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-15(9-5-8-13(16)10-15)17-14(18)19-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11,16H2,1H3,(H,17,18)/t13-,15+/m1/s1 |
InChI Key |
YMZFOXMCZHUJDB-HIFRSBDPSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@H](C1)N)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1(CCCC(C1)N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


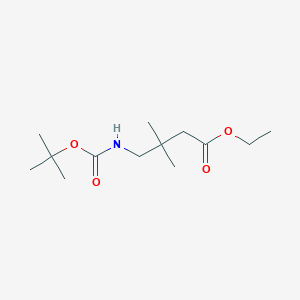
![4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide](/img/structure/B13970955.png)
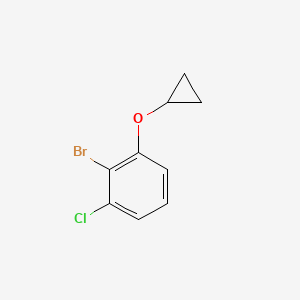
![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
![8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine](/img/structure/B13970964.png)
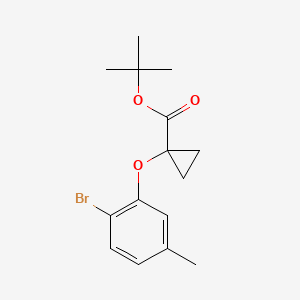
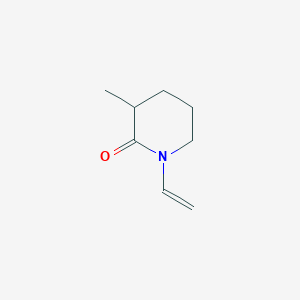
![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)
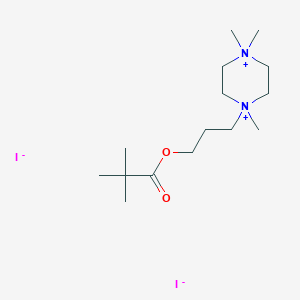
![1-[3-(Methyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B13970997.png)
